6-Bromo-2-chloroquinoxaline
Overview
Description
6-Bromo-2-chloroquinoxaline and its derivatives are compounds of interest in the field of medicinal chemistry due to their potential biological activities. These compounds serve as key intermediates in the synthesis of various biologically active molecules. The synthesis and structural analysis of such compounds have been explored in several studies, revealing insights into their chemical behavior and properties .
Synthesis Analysis
The synthesis of 6-bromo-2-chloroquinoxaline derivatives typically involves multi-step reactions, starting from readily available chemicals. For instance, the Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline was achieved through a condensation and cyclization process starting from 4-bromoaniline, yielding the product in 48% overall yield . Similarly, the Heck coupling method was employed to prepare 2,6-disubstituted pyridin-3-yl deoxyribonucleosides, demonstrating the versatility of bromo-chloro compounds in cross-coupling reactions . Another study described the efficient preparation of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, highlighting its antibacterial potential .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various spectroscopic techniques and crystallographic analysis. For example, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its triclinic system and the presence of stabilizing intermolecular interactions . Additionally, density functional theory (DFT) has been applied to study the molecular structures of related compounds, such as 3-benzyl-6-bromo-2-chloroquinoline, providing a theoretical confirmation of the experimental data .
Chemical Reactions Analysis
The chemical reactivity of 6-bromo-2-chloroquinoxaline derivatives has been explored through various reactions. Palladium-catalyzed cross-coupling reactions have been shown to proceed chemoselectively at the bromine position, while nucleophilic substitutions tend to be unselective . The Skraup reaction has also been utilized to synthesize 6-bromoquinoline, with the influence of oxidants, reaction time, and pH being critical factors for optimizing yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystal packing, hydrogen bonding, and π-stacking interactions contribute to the stability of the crystal structure . The electrostatic surface potential and frontier molecular orbitals have been investigated using DFT to reveal additional physicochemical properties, such as reactivity and electronic distribution .
Scientific Research Applications
Synthetic Chemistry and Material Science
- 6-Bromo-2-chloroquinoxaline is used in synthetic chemistry, particularly in the Knorr synthesis of quinolinone derivatives. This compound serves as a starting material for various chemical syntheses. For instance, it has been utilized in a study that led to a three-step preparation of 6-bromo-2-chloro-4-methylquinoline from 4-bromoaniline, highlighting its role in facilitating complex chemical reactions and yielding important intermediates in organic synthesis (Wlodarczyk et al., 2011).
Biological and Pharmaceutical Research
- In the domain of biomedical research, derivatives of 6-Bromo-2-chloroquinoxaline have been synthesized and evaluated for their antimicrobial properties. Research indicates that specific derivatives can potentially be used as antimicrobial agents, showcasing the pharmaceutical applications of this compound (Patel et al., 2006).
Advanced Material Applications
- Another interesting application is in the field of materials science, particularly in the development of fluorescent whiteners for polyester fibers. Certain derivatives of 6-Bromo-2-chloroquinoxaline, such as 6-acetamido-2-substituted quinoxalines, have been synthesized and successfully used as disperse dyes and fluorescent whiteners, illustrating the compound's utility in enhancing the properties of textiles and other materials (Rangnekar & Tagdiwala, 1986).
Catalysis and Green Chemistry
- Research also indicates the use of 6-Bromo-2-chloroquinoxaline in facilitating green chemistry processes. For instance, its derivatives are used in electrochemical reactions as part of investigations into the reductive dehalogenation processes, contributing to the development of environmentally friendly chemical reactions (Alwair & Grimshaw, 1973).
Medicinal Chemistry
- In medicinal chemistry, 6-Bromo-2-chloroquinoxaline derivatives have been explored for their potential in treating various diseases. For example, certain derivatives have been evaluated for their antimalarial and antimycobacterial activities, as well as for their interaction with human serotonin receptors. This demonstrates the compound's potential in drug discovery and development (Hu et al., 2002).
Chemical Reactions and Mechanism Studies
- The compound is also instrumental in studying chemical reactions and mechanisms, such as the diazotization process and the formation of various derivatives. These studies provide valuable insights into chemical behavior and reaction pathways, which are crucial for advancing chemical knowledge and applications (Nozoe et al., 1974).
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-chloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJDRCGDVKTDHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506876 | |
Record name | 6-Bromo-2-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloroquinoxaline | |
CAS RN |
55687-02-0 | |
Record name | 6-Bromo-2-chloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-chloroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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